Cas no 1414870-52-2 (1-(2,6-Dibromobenzyl)pyrrolidine)
1-(2,6-Dibromobenzyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-Dibromobenzyl)pyrrolidine
- Z1229
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- MDL: MFCD22628248
- Inchi: 1S/C11H13Br2N/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
- InChI Key: OQEGQDBLTFURDR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CN1CCCC1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 3.6
- Topological Polar Surface Area: 3.2
1-(2,6-Dibromobenzyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516437-500 mg |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 500MG |
€415.70 | 2023-04-17 | ||
| abcr | AB516437-1 g |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 1g |
€562.00 | 2023-04-17 | ||
| Advanced ChemBlocks | N27221-1G |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 95% | 1G |
$335 | 2023-09-16 | |
| Advanced ChemBlocks | N27221-5G |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 95% | 5G |
$1,210 | 2023-09-16 | |
| Advanced ChemBlocks | N27221-25G |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 95% | 25G |
$4,035 | 2023-09-16 | |
| abcr | AB516437-500mg |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 500mg |
€415.70 | 2023-09-02 | ||
| abcr | AB516437-1g |
1-(2,6-Dibromobenzyl)pyrrolidine; . |
1414870-52-2 | 1g |
€473.80 | 2025-04-21 | ||
| Aaron | AR01KAEM-500mg |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 95% | 500mg |
$377.00 | 2025-02-12 | |
| Aaron | AR01KAEM-1g |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 95% | 1g |
$501.00 | 2025-02-12 | |
| Ambeed | A642045-1g |
1-(2,6-Dibromobenzyl)pyrrolidine |
1414870-52-2 | 97% | 1g |
$430.0 | 2024-04-24 |
1-(2,6-Dibromobenzyl)pyrrolidine Suppliers
1-(2,6-Dibromobenzyl)pyrrolidine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(2,6-Dibromobenzyl)pyrrolidine
Recent Advances in the Study of 1-(2,6-Dibromobenzyl)pyrrolidine (CAS: 1414870-52-2) in Chemical Biology and Pharmaceutical Research
The compound 1-(2,6-Dibromobenzyl)pyrrolidine (CAS: 1414870-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-(2,6-Dibromobenzyl)pyrrolidine as a versatile building block in medicinal chemistry. Its brominated aromatic ring and pyrrolidine moiety make it an attractive candidate for the development of novel pharmacophores. Researchers have explored its utility in the synthesis of small-molecule inhibitors targeting various enzymes and receptors, particularly in the context of neurodegenerative diseases and cancer.
One of the key advancements in this area involves the optimization of synthetic routes for 1-(2,6-Dibromobenzyl)pyrrolidine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of the compound but also enhances its purity, which is critical for subsequent biological evaluations.
In terms of biological activity, preliminary in vitro studies have shown that 1-(2,6-Dibromobenzyl)pyrrolidine exhibits moderate inhibitory effects on specific protein kinases involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacokinetic properties.
Another promising application of this compound lies in its use as a molecular probe. Researchers have utilized 1-(2,6-Dibromobenzyl)pyrrolidine to study protein-ligand interactions in complex biological systems. Its ability to bind selectively to certain protein targets has been leveraged in structural biology studies, providing insights into drug-target interactions at the atomic level.
Despite these advancements, challenges remain in the development of 1-(2,6-Dibromobenzyl)pyrrolidine-based therapeutics. Issues such as metabolic stability and bioavailability need to be addressed through further structural modifications. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, 1-(2,6-Dibromobenzyl)pyrrolidine (CAS: 1414870-52-2) represents a promising scaffold in chemical biology and drug discovery. Its diverse applications, ranging from enzyme inhibition to molecular probing, underscore its versatility. Continued research in this area is expected to yield novel therapeutic agents and deepen our understanding of biological systems at the molecular level.
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